Methyl 2-(4-bromo-2-methoxyphenyl)acetate

Übersicht

Beschreibung

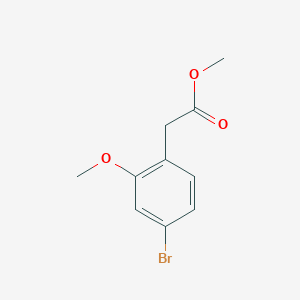

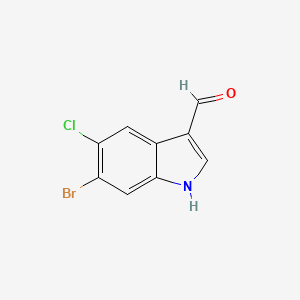

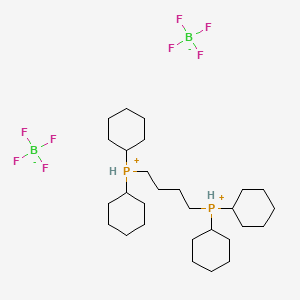

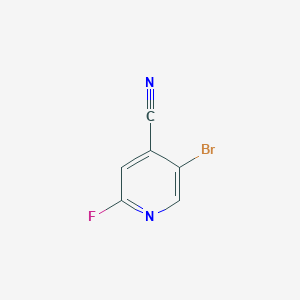

“Methyl 2-(4-bromo-2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.10 g/mol . The IUPAC name for this compound is "methyl 2-(4-bromo-2-methoxyphenyl)acetate" .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-bromo-2-methoxyphenyl)acetate” were not found, there are general methods available for the synthesis of similar compounds. For instance, a protocol for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-2-methoxyphenyl)acetate” can be represented by the canonical SMILES string: COC1=C(C=CC(=C1)Br)CC(=O)OC . This representation provides a text-based way to describe the structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-2-methoxyphenyl)acetate” has a molecular weight of 259.10 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 257.98916 g/mol . The topological polar surface area is 35.5 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Blocks

Methyl 2-(4-bromo-2-methoxyphenyl)acetate: is a valuable compound in organic synthesis, serving as a building block for creating complex molecules. Its bromo and methoxy groups make it a versatile reagent for nucleophilic substitution reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds .

Pharmaceutical Intermediates

This compound can act as an intermediate in the synthesis of pharmaceuticals. The presence of the bromo group allows for further functionalization, which is crucial in the development of new drugs, especially in the realm of antiviral and anticancer agents .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures.

Each of these applications demonstrates the versatility and importance of Methyl 2-(4-bromo-2-methoxyphenyl)acetate in scientific research and industrial applications. Its multifunctional nature allows for a wide range of chemical transformations, making it a valuable asset in various fields of study and production .

Wirkmechanismus

Target of Action

Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a type of organoboron reagent . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms involved in the SM coupling reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as Methyl 2-(4-bromo-2-methoxyphenyl)acetate, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(4-bromo-2-methoxyphenyl)acetate are primarily those involving carbon–carbon bond formation . The compound’s role in SM coupling reactions can lead to the synthesis of a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . The compound’s lipophilicity, as indicated by its iLOGP value of 2.58, suggests that it may have good bioavailability .

Result of Action

The primary result of the action of Methyl 2-(4-bromo-2-methoxyphenyl)acetate is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the SM coupling reaction .

Action Environment

The action of Methyl 2-(4-bromo-2-methoxyphenyl)acetate can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups in the reaction environment .

Eigenschaften

IUPAC Name |

methyl 2-(4-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBSVSYZDNKNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)

![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)